N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O4/c1-12-22-18(24-30-12)17-15-9-3-2-6-10-25(15)20(29)26(19(17)28)11-16(27)23-14-8-5-4-7-13(14)21/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHJQLOBVQYYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties through various studies and findings.
Chemical Structure
The compound's structure is characterized by the following components:
- Chlorophenyl group : Provides electron-withdrawing properties that may enhance biological activity.
- Oxadiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer effects.
- Pyrimido[1,6-a]azepine scaffold : This fused ring system contributes to the compound's potential efficacy against various diseases.
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of compounds containing oxadiazole and pyrimido derivatives. For instance:
- In vitro studies showed that derivatives with oxadiazole rings exhibited significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
Anticancer Activity
Research has also focused on the anticancer properties of similar compounds. For example:
- Cytotoxicity assays demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | A549 (Lung) | 10 |
| Compound D | MCF7 (Breast) | 12 |
The mechanism of action for this compound may involve:
- Inhibition of key enzymes : Such as acetylcholinesterase and urease .
- Induction of apoptosis : Through pathways involving caspases and Bcl-2 family proteins .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates. The results indicated that compounds with a chlorophenyl substitution showed enhanced activity compared to their non-substituted counterparts.
Study 2: Anticancer Potential
Another study focused on the anticancer effects of pyrimido derivatives. The findings suggested that modifications at specific positions on the pyrimidine ring could significantly increase cytotoxicity against breast and lung cancer cell lines.
Scientific Research Applications
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The oxadiazole moiety is known for its antimicrobial properties. Studies have shown that compounds containing oxadiazole rings exhibit significant activity against various bacterial strains and fungi. This suggests that N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide may serve as a lead compound for developing new antimicrobial agents .
- Anticancer Potential : The pyrimidine and dioxo structures present in the compound have been linked to anticancer activities. Preliminary studies indicate that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. Further investigations are needed to evaluate the specific mechanisms of action and efficacy against different cancer types .
- Anti-inflammatory Effects : Some derivatives of oxadiazole have demonstrated anti-inflammatory properties in vitro and in vivo. The potential for this compound to modulate inflammatory pathways warrants further research .
Therapeutic Applications
Given its diverse biological activities, this compound holds promise in several therapeutic areas:
- Infectious Diseases : With its antimicrobial properties, it could be developed into a treatment for bacterial infections or fungal diseases.
- Cancer Treatment : Its potential anticancer effects suggest it could be formulated into chemotherapeutic agents or adjunct therapies to enhance the efficacy of existing treatments.
- Chronic Inflammatory Conditions : The anti-inflammatory effects may provide a basis for developing therapies for diseases such as arthritis or other inflammatory disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- N-(2,4-Dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimidoazepin-2-yl]acetamide (CAS 1775338-33-4) This analog replaces the 2-chlorophenyl group with a 2,4-dimethylphenyl substituent. Methyl groups may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the chloro substituent .
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide The dichlorophenyl group introduces stronger electron-withdrawing effects, which could enhance electrophilic reactivity. The pyrimidinone-thioether moiety replaces the pyrimidoazepine core, reducing conformational rigidity and possibly affecting target binding specificity. Reported bioactivity includes antimicrobial properties (80% yield, m.p. 230°C) .
Heterocyclic Core Modifications
- 2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide (CAS 873790-29-5) This compound retains the chloro-substituted phenyl group but replaces the pyrimidoazepine system with a simpler oxadiazole ring. Molecular networking studies suggest distinct fragmentation patterns (cosine score <0.7) compared to the target compound, indicating divergent metabolic pathways .
- N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 618415-13-7) The triazole-thioether linkage and pyridine substituent introduce additional hydrogen-bonding sites. The fluorine atom enhances electronegativity, improving binding to aromatic residues in enzyme active sites. Structural studies highlight planar geometry, contrasting with the non-planar pyrimidoazepine system of the target compound .
Electronic and Steric Effects
- 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) The naphthyl group provides extended π-conjugation, favoring interactions with hydrophobic pockets.
- Theoretical studies (HOMO-LUMO gap analysis) suggest higher stability than the target compound due to delocalized electron density in the triazole system .
Key Comparative Data
Research Implications
The structural diversity among these analogs highlights the importance of:
Substituent Electronics : Chloro and fluoro groups enhance target affinity but may increase metabolic liability.
Heterocycle Rigidity : Pyrimidoazepine cores offer conformational constraints advantageous for selective binding.
Synthetic Feasibility : Yields and purity vary significantly; for example, thioether-linked analogs (e.g., ) are synthesized in higher yields (80%) compared to oxadiazole-fused systems.
Q & A
Q. How to analyze conflicting spectral data (e.g., NMR shifts)?
- Resolution :
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Cross-validate with X-ray crystallography if single crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
